
Pirbuterol hydrochloride
Übersicht
Beschreibung
- Pirbuterolhydrochlorid, auch bekannt unter dem Handelsnamen Maxair , ist ein kurzwirksamer β2-adrenerger Bronchodilatator.
- Es wird hauptsächlich zur Behandlung von Asthma eingesetzt.
- Die Verbindung ist als inhalationsfähiges Dosieraerosol erhältlich, mit der chemischen Formel C12H21ClN2O3 .
Wirkmechanismus
Target of Action
Pirbuterol hydrochloride is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but a population of beta-2 receptors also exists in the human heart .
Mode of Action
The pharmacologic effects of pirbuterol are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Biochemical Pathways
Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, making it easier for air to flow in and out of the lungs.
Pharmacokinetics
After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of pirbuterol are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as pirbuterol plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .
Result of Action
The primary result of pirbuterol’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm, including asthma . This is achieved through the relaxation of bronchial smooth muscle, which opens up the airways and makes it easier to breathe .
Biochemische Analyse
Biochemical Properties
Pirbuterol hydrochloride interacts with beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . It stimulates these receptors, leading to an increase in intracellular adenyl cyclase activity . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Cellular Effects
The increase in c-AMP levels caused by this compound is associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in the dilation of the bronchial passages, facilitating airflow and relieving the symptoms of asthma .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of beta adrenergic receptors of intracellular adenyl cyclase . This leads to the conversion of ATP to c-AMP . The increased c-AMP levels then cause relaxation of bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells .
Vorbereitungsmethoden
- Pirbuterol kann über verschiedene Wege synthetisiert werden, aber eine gängige Methode umfasst die folgenden Schritte:
- Alkylierung : Man beginnt mit 3-Hydroxypyridin und lässt es mit tert-Butylamin reagieren, um das tert-Butylaminoderivat zu bilden.
- Hydroxymethylierung : Als Nächstes behandelt man das tert-Butylaminoderivat mit Formaldehyd, um die Hydroxymethylgruppe einzuführen.
- Oxidation : Man oxidiert die resultierende Verbindung, um Pirbuterol zu bilden.
- Die industrielle Produktion beinhaltet typischerweise die Optimierung dieser Schritte für die großtechnische Synthese.
Analyse Chemischer Reaktionen
- Pirbuterol unterliegt Reaktionen, die typisch für β2-adrenerge Agonisten sind.
- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution.
- Es werden Reagenzien wie Oxidationsmittel (z. B. Persäuren), Reduktionsmittel (z. B. Hydride) und Nukleophile (z. B. Alkylhalogenide) verwendet.
- Zu den Hauptprodukten gehören Derivate mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Pirbuterol hydrochloride is a β2-adrenergic agonist used for bronchodilation in the treatment of respiratory conditions such as asthma . It functions similarly to albuterol but has a pyridine ring instead of a benzene ring in its structure . Pirbuterol's effects include both bronchodilatory and cardiovascular actions .
Medical Applications
Pirbuterol is primarily used to treat asthma by reversing acute bronchospasms and preventing future attacks . It is available as pirbuterol acetate in a breath-activated metered-dose inhaler .
Effective dosages
- Oral doses For acute therapy of chronic obstructive pulmonary disease, 15-20 mg .
- Aerosol doses For acute therapy of chronic obstructive pulmonary disease, doses of 400 micrograms or greater .
Clinical trials
- In single-dose clinical trials, most patients experienced improved pulmonary function within 5 minutes, based on the forced expiratory volume in one second (FEV1) . Maximum improvement typically occurred between 30 to 60 minutes after one or two inhalations of pirbuterol (200-400 mcg) . The effects of pirbuterol can last for 5 hours or more, based on a 15% or greater increase in FEV1 .
- In repetitive-dose studies over 12 weeks, 74% of patients on pirbuterol showed clinically significant improvement, compared to 62% on metaproterenol . The onset and duration were similar to single-dose studies . Continued effectiveness was seen in most responding patients over the 12-week period; however, some patients developed tachyphylaxis (tolerance) to the bronchodilator effect .
Combination Therapy
Pirbuterol can be combined with other medications like prazosin for enhanced bronchodilation . A mixture of prazosin and pirbuterol, typically administered via aerosol spray, relaxes bronchial tissue in humans . The mixture contains from 10 to 90 parts by weight of prazosin and from 90 to 10 parts by weight of pirbuterol . An especially preferred mixture contains from 20 to 50 parts by weight of prazosin and from 80 to 50 parts by weight of pirbuterol .
Adverse Effects
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Pirbuterol liegt in seiner bevorzugten Wirkung auf β2-Rezeptoren im Vergleich zu Isoproterenol.
- Zu ähnlichen Verbindungen gehören andere β2-Agonisten wie Albuterol und Terbutalin.
Biologische Aktivität
Pirbuterol hydrochloride is a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological properties, efficacy, and safety profile have been extensively studied, revealing significant insights into its biological activity.
Pirbuterol exerts its therapeutic effects by selectively stimulating beta-2 adrenergic receptors located in the bronchial smooth muscle. This stimulation activates intracellular adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, which is crucial in alleviating bronchospasm associated with asthma and other respiratory conditions .
Pharmacokinetics
- Absorption : Following inhalation, pirbuterol is rapidly absorbed with peak plasma concentrations typically reached within 30 to 60 minutes.
- Half-life : Approximately 2 hours, allowing for multiple daily dosing.
- Duration of Action : Clinical studies indicate that the bronchodilatory effect lasts for about 4.5 hours post-administration .
Clinical Efficacy
Pirbuterol has demonstrated significant improvements in pulmonary function parameters, notably forced expiratory volume in one second (FEV1). In controlled clinical trials:
- FEV1 Improvement : Patients treated with pirbuterol showed an average improvement of 41.2% compared to 25.4% for placebo .
- Duration of Effect : The duration of clinically significant improvement (>15% increase in FEV1) was significantly longer in the pirbuterol group compared to placebo (4.5 hours vs. 1.8 hours) .
Comparative Studies
In comparative studies with other beta-2 agonists:
Drug Comparison | FEV1 Improvement (%) | Duration of Action (hours) |
---|---|---|
Pirbuterol vs. Salbutamol | Similar efficacy observed | Comparable duration |
Pirbuterol vs. Metaproterenol | Similar efficacy observed | Equivalent duration |
These findings suggest that while pirbuterol is less potent by weight compared to some alternatives like albuterol, its clinical efficacy remains significant .
Safety Profile
Pirbuterol is generally well-tolerated; however, it may cause side effects such as:
- Common : Tremors, palpitations.
- Less Common : Chest pain, dizziness.
- Rare : Paradoxical bronchospasm, which can be life-threatening if not addressed promptly .
Case Studies and Research Findings
- Long-term Use Study : A study involving chronic asthma patients over 12 weeks indicated that 74% of those on pirbuterol experienced significant improvement in FEV1 on at least half of the days monitored .
- Cardiovascular Effects : Research has shown that pirbuterol does not significantly increase myocardial oxygen demand while improving cardiac function in patients with refractory congestive heart failure .
- Carcinogenicity Studies : Animal studies have shown no evidence of carcinogenicity or mutagenicity at doses significantly higher than those used clinically .
Eigenschaften
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFCZTVVCWBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
Record name | Pirbuterol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045120 | |
Record name | Pirbuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-10-6 | |
Record name | Pirbuterol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirbuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pirbuterol hydrochloride?
A1: this compound is a beta2-adrenergic agonist. [] This means it selectively binds to beta2-adrenergic receptors, which are primarily found in the lungs. This binding action triggers a cascade of downstream effects, leading to the relaxation of bronchial smooth muscles and bronchodilation. []
Q2: What are the analytical methods used to determine this compound concentration?
A2: Several methods have been developed and validated for the quantification of this compound. These include:
- Spectrophotometry: This technique leverages the compound's ability to absorb light at specific wavelengths. Both standard UV-Vis spectrophotometry and derivative spectrophotometric methods have been employed. [, ]
- Fluorometry: this compound exhibits fluorescence in alkaline solutions, which can be measured to determine its concentration. []
- Titration: this compound can be quantified by titration. For instance, a bromometric method involving bromination in an acidic environment followed by residual bromine titration has been reported. []
- Potentiometric Titration: This method can be employed for the analysis of pure this compound samples using perchloric acid as a titrant. []
Q3: How stable is this compound, and what are the formulation strategies to enhance its stability and delivery?
A3: While the provided research doesn't delve into specific stability data for this compound, it does highlight its formulation into oral tablets (10mg and 15mg) and metered-dose aerosols (200µg/actuation). [] This suggests that formulation strategies have been successfully employed to ensure the stability and effective delivery of the drug. Further research on specific stability parameters and formulation approaches would be beneficial to optimize its therapeutic application.
Q4: Is there any information available regarding the structure of this compound?
A4: Yes, while the exact structural formula and spectroscopic data aren't provided in the abstracts, we know that this compound has a similar structure to Albuterol. [] The key difference lies in the replacement of the benzene ring in Albuterol with a pyridine ring in this compound. [] Furthermore, the synthesis of deuterium- and tritium-labeled this compound, as detailed in one of the papers, confirms the presence of an exchangeable hydrogen atom, likely on the hydroxyl group adjacent to the pyridine ring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.